(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one is a crucial synthetic intermediate in the production of Ezetimibe []. Ezetimibe is a cholesterol-lowering drug classified as a cholesterol absorption inhibitor []. This compound itself doesn't have direct applications in scientific research outside its role as a precursor to Ezetimibe.
The synthesis of (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one is a multi-step process. A key step involves the diastereoselective reduction of 1-(4-fluorophenyl)-3(R)-[3-oxo-3-(4-fluorophenyl)-propyl]-4(S)-(4-hydroxyphenyl)azetidin-2-one using a whole-cell catalyst, Rhodococcus fascians MO22 []. This biocatalytic approach offers high diastereoselectivity, yielding the desired (S)-isomer of the final product [].
The primary application of (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one lies in its role as a critical intermediate in the synthesis of Ezetimibe []. Its efficient and diastereoselective synthesis is crucial for the commercial production of this cholesterol-lowering drug.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: